molecular formula C21H25NO5S B13030211 Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate

Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate

Cat. No.: B13030211
M. Wt: 403.5 g/mol
InChI Key: AYSKCERNBBQLOZ-DFQSSKMNSA-N
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Description

Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate (CAS 2089648-37-1) is a chiral organic compound of significant interest in medicinal chemistry research. With a molecular formula of C18H25NO5S and a molecular weight of 367.46 g/mol, this molecule features a (3R,5R)-5-phenyltetrahydrofuran scaffold, a structure recognized for its relevance in pharmaceutical development . The integration of a tetrahydrofuran ring and a sulfonamido group makes it a valuable intermediate for synthesizing and studying more complex molecules. This compound is supplied strictly for Research Use Only and is not approved for human consumption. Researchers can utilize this chemical as a stable, advanced building block for exploring novel sodium channel modulators . Its structural characteristics, including the stereochemically defined tetrahydrofuran core, make it a promising candidate for investigating structure-activity relationships in the development of new therapeutic agents for targets such as neuropathic pain . The certificate of analysis is provided to ensure quality and batch-to-batch consistency for your experimental requirements.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(3R,5R)-5-phenyloxolan-3-yl]acetate

InChI

InChI=1S/C21H25NO5S/c1-3-26-21(23)20(22-28(24,25)18-11-9-15(2)10-12-18)17-13-19(27-14-17)16-7-5-4-6-8-16/h4-12,17,19-20,22H,3,13-14H2,1-2H3/t17-,19+,20+/m0/s1

InChI Key

AYSKCERNBBQLOZ-DFQSSKMNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1C[C@@H](OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C(C1CC(OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Method A: Mitsunobu Reaction for Ether Formation

  • Starting material : (R)-Tetrahydrofuran-3-ol (CAS 86087-24-3).
  • Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), and a phenol derivative.
  • Conditions : THF, room temperature, 12–18 hours.
  • Yield : ~54% (analogous to).
  • Mechanism : Mitsunobu reaction preserves stereochemistry, enabling retention of the (R)-configuration at C3.

Method B: Epoxide Ring-Opening

  • Starting material : Styrene oxide or substituted epoxide.
  • Reagents : Lewis acid (e.g., BF₃·OEt₂) and nucleophile.
  • Conditions : Anhydrous dichloromethane, −78°C to 0°C.
  • Outcome : Forms tetrahydrofuran with controlled stereochemistry via intramolecular cyclization.

Introduction of the Sulfonamido Group

  • Step : Reacting a primary amine intermediate with 4-methylbenzenesulfonyl chloride.
  • Conditions :
    • Base: Pyridine or triethylamine.
    • Solvent: Dichloromethane or THF.
    • Temperature: 0°C to room temperature.
  • Example : Similar sulfonamidation in achieved 80% yield using triethylamine in ethanol.

Esterification of the Acetic Acid Moiety

  • Method : Alkylation with ethyl chloroacetate.
  • Conditions :
    • Base: Sodium hydride or K₂CO₃.
    • Solvent: DMF or acetonitrile.
    • Temperature: 0°C to 40°C.
  • Yield : Up to 88.9% (as seen in).

Stereochemical Control

  • Chiral resolution : Use of chiral auxiliaries or enzymatic kinetic resolution.
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation of ketone intermediates.

Data Summary of Key Reaction Steps

Step Reagents/Conditions Yield Source Analogy
Tetrahydrofuran formation Mitsunobu (PPh₃, DEAD, THF) 54%
Sulfonamidation 4-MeC₆H₄SO₂Cl, Et₃N, CH₂Cl₂ 80%
Esterification Ethyl chloroacetate, NaH, DMF 88.9%

Optimization Challenges

Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. (2S)-2-((4-Methylphenyl)sulfonamido)-N-(2-oxocyclobutyl)-3-phenylpropanamide
  • Differences: The target compound has a THF ring and ethyl ester, while the analog features a cyclobutanone and propanamide chain.
Target Compound vs. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate
  • Similarities : Both possess an ethyl acetate group and aromatic systems (THF vs. benzofuran).
  • Differences : The benzofuran moiety in the analog has a planar aromatic structure, contrasting with the saturated THF ring in the target. This difference affects lipophilicity (ClogP: benzofuran derivatives ~2.5 vs. THF derivatives ~1.8) and metabolic stability .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (LogS) Melting Point (°C)
Target Compound ~447.5 (calc.) Sulfonamido, THF, Ethyl Acetate -3.2 (predicted) Not reported
(2S)-2-((4-Methylphenyl)sulfonamido)-... 429.5 Sulfonamido, Cyclobutanone -2.8 160–162 (decomp.)
Ethyl 2-(3-ethylsulfinyl-5-methyl-...) 310.3 Benzofuran, Ethyl Acetate -2.1 95–97

Notes:

  • The target compound’s higher molecular weight and sulfonamido group reduce solubility compared to benzofuran analogs .
  • Cyclobutanone-containing analogs exhibit higher melting points due to crystallinity from hydrogen bonding .
Target Compound vs. Atorvastatin Intermediates (e.g., tert-butyl (3R,5R)-7-(2-(4-fluorophenyl)-...-heptanoate)
  • Similarities : Both utilize chiral auxiliaries (e.g., tert-butyl esters) and multi-step protection/deprotection strategies .
  • Differences : The target compound’s synthesis likely involves sulfonamidation and THF-ring formation, whereas statin intermediates focus on dihydroxy acid chains and fluorophenyl groups .
Target Compound vs. Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)...)
  • Similarities : Use of sulfonamide/sulfamoyl groups and ester-protected carboxylates.
  • Differences : The trifluoromethyl group in the analog increases electron-withdrawing effects, altering reactivity compared to the target’s 4-methylphenyl group .

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